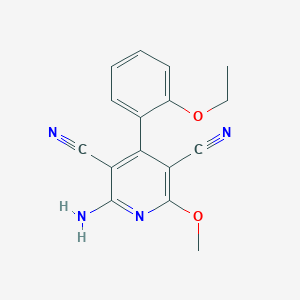
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with bromine, ethoxy, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of substituted thiazolidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In medicinal chemistry, it may act on specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-4-hydroxybenzylidene)-thiazolidine-2,4-dione
- 5-(3-Ethoxy-4-hydroxybenzylidene)-thiazolidine-2,4-dione
- 5-(3-Bromo-5-methoxy-4-hydroxybenzylidene)-thiazolidine-2,4-dione
Uniqueness
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the specific combination of substituents on the benzylidene group. The presence of both bromine and ethoxy groups, along with the hydroxy group, imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H10BrNO4S |
|---|---|
Molecular Weight |
344.18g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H10BrNO4S/c1-2-18-8-4-6(3-7(13)10(8)15)5-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-5+ |
InChI Key |
PAIQMMLSXDZBKP-WEVVVXLNSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-Dimethylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413731.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B413733.png)



![(3Z)-3-{2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]hydrazinylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B413739.png)
![5-bromo-N'-[(2-chloro-3-quinolinyl)methylene]nicotinohydrazide](/img/structure/B413740.png)
![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}pyrrolidine](/img/structure/B413742.png)
![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]thioxanthen-3-one](/img/structure/B413743.png)
![5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B413744.png)


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3,4-dichlorobenzylidene)amine](/img/structure/B413753.png)
